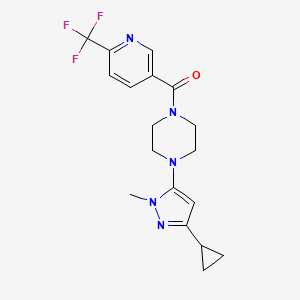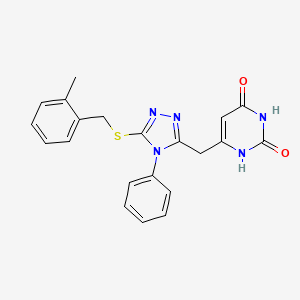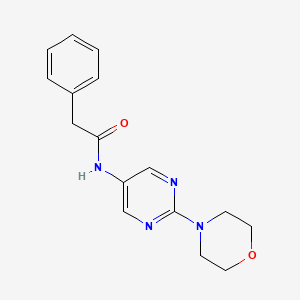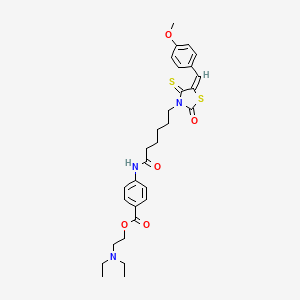![molecular formula C23H27N5O3 B3001670 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212344-01-8](/img/structure/B3001670.png)
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to have a wide range of biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups including two aryl groups, one of which is dimethoxy-substituted, and a carboxamide group. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other [1,2,4]triazolo[1,5-a]pyrimidines. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxamide could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Influenza Virus Inhibition
The compound’s scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been used in the synthesis of compounds that inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that our compound could potentially be used in antiviral research or therapies.
Anticancer Agents
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . This suggests that our compound could potentially be used in the development of anticancer agents.
DNA Intercalation Activities
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the design of DNA intercalators . DNA intercalators are used in cancer treatment as they can disrupt the replication of cancerous cells. Therefore, our compound could potentially be used in the development of new cancer treatments.
Coronary Vasodilating and Antihypertensive Activities
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used in the synthesis of coronary vasodilating and antihypertensive agents . This suggests that our compound could potentially be used in the treatment of cardiovascular diseases.
Organic Light-Emitting Diodes (OLEDs)
Structurally modified [1,2,4]triazolo pyridine derivatives have been used as promising materials for highly efficient blue fluorescent organic light-emitting diodes . This suggests that our compound could potentially be used in the development of OLEDs.
Synthesis of Biologically Active Compounds
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged scaffold that can be used for the preparation of biologically active compounds . This suggests that our compound could potentially be used in the synthesis of a wide range of biologically active compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-13-6-9-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-8-7-16(30-4)11-19(17)31-5/h6-12,15,20-21H,1-5H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKZGLRAIIDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)
![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)